Anti-Staphylococcus aureus Activity Potential: Class-Level Potency Baseline from the 5-Methyl-1,2,3-Triazole-4-Carboxamide Pharmacophore
The 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold has demonstrated potent, selective antibacterial activity against S. aureus in a systematic screen of 360 compounds [1]. The most active compound in the N-aryl amide sub-series, compound 4l, achieved 50% growth inhibition (GI₅₀) of S. aureus at a concentration of 1 µM, establishing a quantitative potency benchmark for this chemotype [1]. The target compound (CAS 866871-75-2), bearing a 5-methyl group and an N-aryl carboxamide identical to the active scaffold core, is structurally positioned within the active cluster identified by SAR analysis. By contrast, the 5-amino and [1,2,3]triazolo[1,5-a]quinazoline congeners (compounds 8b and 9a) shifted selectivity toward the pathogenic yeast C. albicans, with compound 9a killing approximately 40% of C. albicans cells at 1 µM, underscoring that the 5-methyl substitution is a critical determinant of Gram-positive antibacterial activity [1].
| Evidence Dimension | Growth inhibition of Staphylococcus aureus ATCC 43300 at 1 µM compound concentration |
|---|---|
| Target Compound Data | Not directly tested in the published screen; belongs to the 5-methyl-1H-1,2,3-triazole-4-carboxamide active cluster identified by SAR analysis [1] |
| Comparator Or Baseline | Compound 4l (N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide): GI₅₀ of S. aureus = 1 µM [1]. Compounds 8b/9a (5-amino and triazoloquinazoline cores): active against C. albicans, not S. aureus. |
| Quantified Difference | Class-level: 5-methyl congeners show >50% S. aureus growth inhibition at low micromolar concentrations; 5-amino and triazoloquinazoline congeners show anti-fungal selectivity instead. Quantitative difference between target and 4l: not experimentally determined. |
| Conditions | Preliminary antimicrobial screening at 1 µM against S. aureus ATCC 43300; 72 h incubation; growth inhibition measured as GI% [1] |
Why This Matters
For procurement decisions: selecting a 5-methyl triazole-4-carboxamide bearing an N-aryl substituent places the compound within a chemotype cluster with demonstrated sub-micromolar anti-S. aureus activity, whereas choosing a 5-amino or quinazoline-fused analog would redirect biological evaluation toward antifungal applications—a fundamentally different screening trajectory.
- [1] Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1246, 131146. View Source
